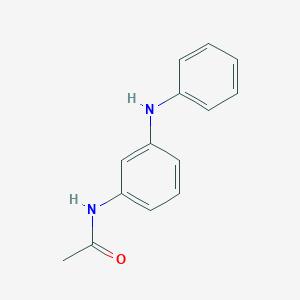
N-(3-anilinophenyl)acetamide
Description
Properties
CAS No. |
19619-91-1 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-(3-anilinophenyl)acetamide |
InChI |
InChI=1S/C14H14N2O/c1-11(17)15-13-8-5-9-14(10-13)16-12-6-3-2-4-7-12/h2-10,16H,1H3,(H,15,17) |
InChI Key |
XZMWUQGDKDBRCS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=CC=CC=C2 |
Other CAS No. |
19619-91-1 |
Synonyms |
N-(3-PHENYLAMINO-PHENYL)-ACETAMIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-(3-Aminophenyl)acetamide
- CAS Number : 102-28-3
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 166.18 g/mol
- Synonyms: 3′-Aminoacetanilide, m-Aminoacetanilide, NSC 165576 .
Structural Features: The compound consists of an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with an amino group (-NH₂) at the meta position. This structure confers both hydrogen-bonding capacity (via -NH₂ and -NHCOCH₃) and moderate polarity, influencing its solubility and reactivity .
Applications: Primarily used as a dye intermediate, its amino group enables coupling reactions in synthetic chemistry.
Comparison with Structurally Similar Acetamides
Substituent-Driven Structural and Physical Properties
The table below compares N-(3-anilinophenyl)acetamide with derivatives differing in substituents on the phenyl ring:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The amino group in this compound acts as an electron donor, increasing reactivity in electrophilic substitution compared to nitro or chloro derivatives .
- Solubility: Diethylamino and methoxy substituents improve solubility in non-polar solvents, whereas the polar amino group in this compound favors aqueous solubility .
- Thermal Stability : Nitro and chloro derivatives exhibit higher thermal stability due to electron-withdrawing effects, making them suitable for high-temperature syntheses .
Challenges :
- The amino group in this compound necessitates careful reaction control to avoid side reactions, unlike halogenated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


